molecular formula C7H12N4 B13212019 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B13212019
M. Wt: 152.20 g/mol
InChI Key: XAGLGBOFHKOKSO-UHFFFAOYSA-N
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Description

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by its unique triazolo-pyrimidine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C7H12N4

Molecular Weight

152.20 g/mol

IUPAC Name

5,7-dimethyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C7H12N4/c1-5-3-6(2)11-7(10-5)8-4-9-11/h4-6H,3H2,1-2H3,(H,8,9,10)

InChI Key

XAGLGBOFHKOKSO-UHFFFAOYSA-N

Canonical SMILES

CC1CC(N2C(=NC=N2)N1)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5,7-dimethyl-1,2,4-triazole with an appropriate aldehyde or ketone, followed by cyclization in the presence of a suitable catalyst . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a set duration to ensure complete cyclization.

Industrial Production Methods

In an industrial setting, the production of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations .

Chemical Reactions Analysis

Types of Reactions

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

The reagents and conditions for these reactions vary depending on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions typically occur under anhydrous conditions to prevent side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of both triazole and pyrimidine rings. This structure imparts distinct chemical reactivity and biological activity compared to other similar compounds .

Biological Activity

5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological properties based on various studies and findings.

Chemical Structure and Properties

The molecular formula of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine is C9H12N4C_9H_{12}N_4 with a molecular weight of 180.25 g/mol. The compound features a triazole ring fused with a pyrimidine structure which contributes to its unique biological activities.

Anticancer Properties

Research has indicated that derivatives of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exhibit significant anticancer activity. A study demonstrated that certain analogs showed potent inhibitory effects on various cancer cell lines including:

  • MDA-MB-231 (breast cancer)
  • A549 (lung cancer)
  • SGC-7901 (gastric cancer)

For instance, one compound displayed an IC50 value of 1.07 µg/mL against SGC-7901 cells, indicating strong cytotoxicity compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary bioassays have shown that it possesses herbicidal and fungicidal activities. Specifically:

  • It demonstrated excellent fungicidal activity against Rhizoctonia solani, a pathogenic fungus affecting crops.
  • Various derivatives were synthesized and tested for their ability to inhibit bacterial growth .

Structure-Activity Relationship (SAR)

The biological activity of 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine can be significantly influenced by structural modifications. Studies have explored the SAR by modifying substituents on the triazole and pyrimidine rings. Key findings include:

  • Compounds with electron-withdrawing groups exhibited enhanced activity against cancer cell lines.
  • The presence of methyl groups at positions 5 and 7 was crucial for maintaining biological potency .

The mechanism by which 5,7-Dimethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine exerts its effects is believed to involve:

  • Inhibition of key enzymes involved in nucleotide synthesis and cell proliferation.
  • Induction of apoptosis in cancer cells through modulation of signaling pathways related to cell survival .

Case Study 1: Anticancer Activity

In a recent study involving the evaluation of various triazolo-pyrimidine derivatives against breast cancer cells (MDA-MB-231), it was found that compounds with specific substitutions showed enhanced inhibition rates compared to control groups. The study highlighted the importance of structural features in determining efficacy .

Case Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of synthesized derivatives against Rhizoctonia solani. The results indicated that certain compounds exhibited over 80% inhibition at concentrations as low as 10 µg/mL. This suggests potential applications in agricultural pest control .

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